molecular formula C17H24N4O5 B7012240 N-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide

N-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide

Cat. No.: B7012240
M. Wt: 364.4 g/mol
InChI Key: YOKSZSKNUDVNBC-UHFFFAOYSA-N
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Description

The compound N-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide is a synthetic organic compound with unique structural features. It belongs to the family of diazepane derivatives, characterized by a diazepane ring fused with various substituents. This compound exhibits significant potential in various scientific fields due to its distinctive chemical properties.

Properties

IUPAC Name

N-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c1-20-7-8-21(6-5-16(20)23)17(24)19-10-12-3-4-13(14(9-12)25-2)26-11-15(18)22/h3-4,9H,5-8,10-11H2,1-2H3,(H2,18,22)(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKSZSKNUDVNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CCC1=O)C(=O)NCC2=CC(=C(C=C2)OCC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide typically involves multi-step synthesis processes. These steps can include the formation of the diazepane ring system, followed by the introduction of specific substituents. Common synthetic routes involve the condensation of appropriate amines with ketones or aldehydes, often under acidic or basic conditions, followed by various functional group modifications to achieve the desired final structure.

Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic pathways ensuring high yield and purity. Scaled-up processes may involve the use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatographic methods, to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions it Undergoes: N-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: Typically involving the formation of oxidized derivatives using reagents like hydrogen peroxide or molecular oxygen.

  • Reduction: Reduction reactions can be achieved using agents such as sodium borohydride, leading to reduced analogs.

  • Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions at different sites, facilitated by suitable reagents and catalysts.

Common Reagents and Conditions: The common reagents and conditions used in these reactions include mild oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed from these Reactions: The major products formed from these reactions are structurally modified derivatives of the parent compound, which can possess altered chemical and physical properties useful for different applications.

Scientific Research Applications

N-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide has a broad spectrum of applications in scientific research, including:

  • Chemistry: : As a building block for synthesizing novel diazepane derivatives with potential bioactivity.

  • Biology: : Used in biological studies to investigate its interactions with biomolecules and cellular pathways.

  • Medicine: : Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

  • Industry: : Utilized in the synthesis of advanced materials and as intermediates in various industrial processes.

Mechanism of Action

Comparing N-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide with similar compounds highlights its uniqueness. While other diazepane derivatives may share the core structure, the specific substituents and modifications of this compound confer distinct properties and reactivities.

Comparison with Similar Compounds

  • N-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide

  • N-[[4-(2-oxoethoxy)-3-methoxyphenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide

These comparisons emphasize the importance of specific structural features in determining the chemical and biological behavior of these compounds.

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